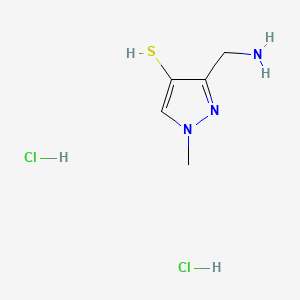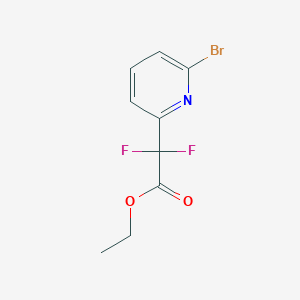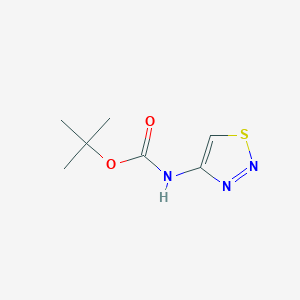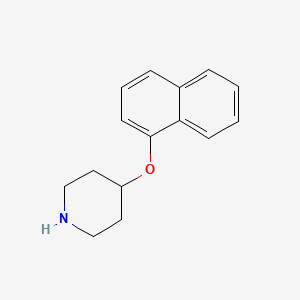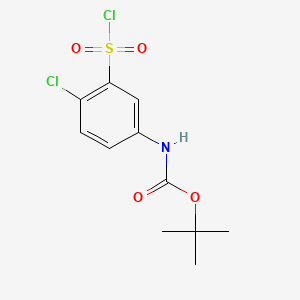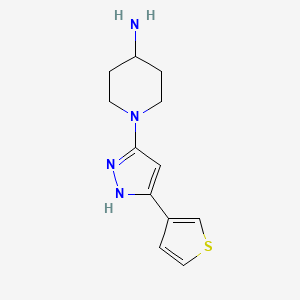
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the piperidine ring through a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Applications De Recherche Scientifique
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with the thiophene ring in a different position.
1-(3-(Furan-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is unique due to the specific arrangement of its heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H16N4S |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-10-1-4-16(5-2-10)12-7-11(14-15-12)9-3-6-17-8-9/h3,6-8,10H,1-2,4-5,13H2,(H,14,15) |
Clé InChI |
FKXSKNBZKBBPKL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NNC(=C2)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



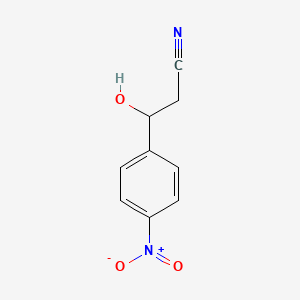
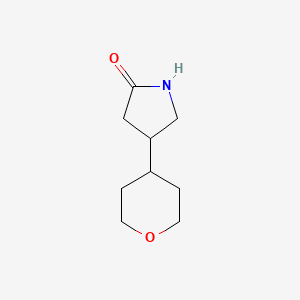


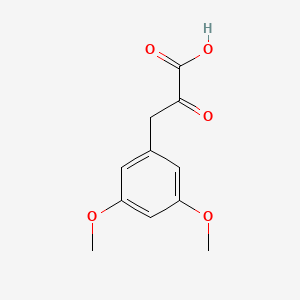
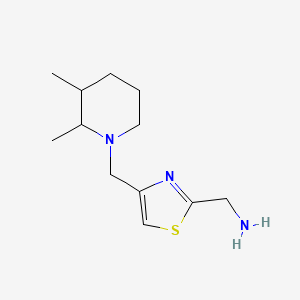
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
